N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N-methyl-N'-phenoxyurea
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Overview
Description
N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N-methyl-N’-phenoxyurea is an organic compound belonging to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N-methyl-N’-phenoxyurea typically involves the reaction of 6-hydroxy-1,3-benzothiazole with N-methyl-N’-phenoxyurea under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N-methyl-N’-phenoxyurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole ketones, while reduction could produce benzothiazole amines.
Scientific Research Applications
N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N-methyl-N’-phenoxyurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N-methyl-N’-phenoxyurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(6-Hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5H)-one: Another benzothiazole derivative with similar biological activities.
Benzothiazole-Phthalimide Hybrids: Compounds that combine benzothiazole and phthalimide moieties, showing potential anticancer and antimicrobial properties.
Uniqueness
N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N-methyl-N’-phenoxyurea stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
66177-41-1 |
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Molecular Formula |
C15H13N3O3S |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
1-(6-hydroxy-1,3-benzothiazol-2-yl)-1-methyl-3-phenoxyurea |
InChI |
InChI=1S/C15H13N3O3S/c1-18(14(20)17-21-11-5-3-2-4-6-11)15-16-12-8-7-10(19)9-13(12)22-15/h2-9,19H,1H3,(H,17,20) |
InChI Key |
OHYBDUNVVGAAHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC2=C(S1)C=C(C=C2)O)C(=O)NOC3=CC=CC=C3 |
Origin of Product |
United States |
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